molecular formula C15H18N4O2S B6957093 N-methyl-N-[(2-morpholin-4-ylphenyl)methyl]thiadiazole-4-carboxamide

N-methyl-N-[(2-morpholin-4-ylphenyl)methyl]thiadiazole-4-carboxamide

Cat. No.: B6957093
M. Wt: 318.4 g/mol
InChI Key: XRHTYKNESHESQU-UHFFFAOYSA-N
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Description

N-methyl-N-[(2-morpholin-4-ylphenyl)methyl]thiadiazole-4-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom

Properties

IUPAC Name

N-methyl-N-[(2-morpholin-4-ylphenyl)methyl]thiadiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S/c1-18(15(20)13-11-22-17-16-13)10-12-4-2-3-5-14(12)19-6-8-21-9-7-19/h2-5,11H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRHTYKNESHESQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1N2CCOCC2)C(=O)C3=CSN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-[(2-morpholin-4-ylphenyl)methyl]thiadiazole-4-carboxamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Morpholine Group: The morpholine group can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the aromatic ring is replaced by the morpholine moiety.

    Methylation: The final step involves the methylation of the nitrogen atom to form the N-methyl derivative.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitrogen atoms, potentially leading to the formation of amines or other reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenated derivatives can be used as starting materials for nucleophilic substitution reactions, often in the presence of a base.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various functionalized aromatic compounds.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific properties.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development. It could be tested for antimicrobial, antiviral, or anticancer properties.

    Medicine: If found to be biologically active, it could be developed into a therapeutic agent for various diseases.

    Industry: The compound could be used in the production of specialty chemicals or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-methyl-N-[(2-morpholin-4-ylphenyl)methyl]thiadiazole-4-carboxamide would depend on its specific biological activity. Generally, thiadiazole derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

  • N-methyl-N-[(2-morpholin-4-ylphenyl)methyl]thiadiazole-4-carboxamide
  • N-methyl-N-[(2-morpholin-4-ylphenyl)methyl]thiadiazole-4-carboxylate
  • N-methyl-N-[(2-morpholin-4-ylphenyl)methyl]thiadiazole-4-thiol

Comparison:

  • Structural Differences: The presence of different functional groups (carboxamide, carboxylate, thiol) can significantly affect the chemical and biological properties of these compounds.
  • Biological Activity: Each compound may exhibit distinct biological activities due to differences in their ability to interact with molecular targets.
  • Chemical Reactivity: The reactivity of these compounds can vary based on the functional groups present, influencing their suitability for different applications.

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